diphenoxymethanethione

Thermal rearrangement kinetics Thione-thiol rearrangement Schönberg rearrangement

Diphenoxymethanethione (IUPAC), also systematically named carbonothioic acid O,O-diphenyl ester, thiocarbonic acid O,O-diphenyl ester, or O,O-diphenyl thiocarbonate, is a diaryl thionocarbonate bearing the molecular formula C₁₃H₁₀O₂S and a molecular weight of 230.28 g·mol⁻¹. It crystallizes as a solid with an experimentally determined melting point of 106 °C and a calculated boiling point of 314.2 °C at 760 mmHg.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
CAS No. 13509-34-7
Cat. No. B188641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediphenoxymethanethione
CAS13509-34-7
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2
InChIInChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
InChIKeyGQZLUBQHOLNJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenoxymethanethione (CAS 13509-34-7) Procurement Guide: Core Identity, Physicochemical Benchmarks, and Structural Class Placement


Diphenoxymethanethione (IUPAC), also systematically named carbonothioic acid O,O-diphenyl ester, thiocarbonic acid O,O-diphenyl ester, or O,O-diphenyl thiocarbonate, is a diaryl thionocarbonate bearing the molecular formula C₁₃H₁₀O₂S and a molecular weight of 230.28 g·mol⁻¹ . It crystallizes as a solid with an experimentally determined melting point of 106 °C and a calculated boiling point of 314.2 °C at 760 mmHg . The compound is the prototypical unsubstituted O,O-diaryl thiocarbonate and serves as the historical substrate on which the Schönberg thione–thiol rearrangement was first characterized—a [1,3]-sigmatropic shift that converts O,O-diaryl thiocarbonates to O,S-diaryl thiocarbonates [1]. This rearrangement is the mechanistic cornerstone differentiating this compound from its O,S-isomer (CAS 13509-33-6), other aryl thiocarbonates, and the broader class of thiocarbonyl reagents. Verified spectral data (¹H NMR, FTIR, and GC-MS) are available through the Wiley Registry, providing a reliable reference for identity confirmation during procurement and quality control [2].

Why Diphenoxymethanethione Cannot Be Casually Interchanged with Its O,S-Isomer or Other Thiocarbonates


Substituting diphenoxymethanethione with its O,S-diphenyl isomer (CAS 13509-33-6), phenyl chlorothionoformate (CAS 1005-56-7), or an electron-deficient diaryl thionocarbonate such as O,O-bis(4-chlorophenyl) carbonothioate introduces consequential differences in thermal stability, rearrangement kinetics, physical form, and downstream synthetic utility. The O,O-isomer is a kinetically metastable thione that undergoes the Schönberg rearrangement with a well-characterized first-order rate constant of k = 1.04 × 10⁻⁶ s⁻¹ at 473.65 K in diphenyl ether [1]; the O,S-isomer is the thermodynamic product of this rearrangement and does not participate in the same phenol-to-thiophenol conversion pathway. Electron-withdrawing substituents on the aryl ring accelerate the rearrangement by over an order of magnitude—the p-nitrophenyl analog rearranges with k = 2.34 × 10⁻⁵ s⁻¹ under identical conditions [1]—making ring-substituted analogs unsuitable when the thermal latency of the unsubstituted parent compound is required. Phenyl chlorothionoformate, while a versatile thioacylation reagent, is a moisture-sensitive low-melting solid (mp 51 °C) that reacts via a different mechanistic manifold (nucleophilic substitution at the carbonyl carbon with chloride as the leaving group) and cannot serve as a thermal rearrangement precursor . These differences are not cosmetic; they directly govern which synthetic strategy—thermal rearrangement versus direct nucleophilic thioacylation—can be executed with a given substrate.

Diphenoxymethanethione Head-to-Head Quantitative Differentiation Evidence


Schönberg Rearrangement Rate Constant: Diphenoxymethanethione vs. p-Nitrophenyl Phenyl Carbonothioate

The unimolecular thermal rearrangement rate constant of diphenoxymethanethione (1) to O,S-diphenyl carbonothioate was experimentally determined as k = 1.04 × 10⁻⁶ s⁻¹ at 473.65 ± 0.1 K in diphenyl ether [1]. Under identical conditions, the para-nitro-substituted analog (p-nitrophenyl phenyl carbonothioate) rearranges with k = 2.34 × 10⁻⁵ s⁻¹ [1]. This represents a 22.5-fold rate acceleration conferred solely by the introduction of a single electron-withdrawing p-nitro substituent. The experimentally measured Hammett sensitivity constant for this rearrangement is ρ = 1.06, confirming strong dependence on substituent electronic effects [1]. For the bis(4-chlorophenyl) analog, the activation energy is Ea = 159.8 kJ·mol⁻¹ and ΔS‡ = −52.7 J·mol⁻¹·K⁻¹, with a rate constant of k = 1.46 × 10⁻⁴ s⁻¹ at 536.95 K [2].

Thermal rearrangement kinetics Thione-thiol rearrangement Schönberg rearrangement

Melting Point Differentiation: O,O-Diphenyl Thiocarbonate (Target) vs. O,S-Diphenyl Thiocarbonate (Isomer)

Diphenoxymethanethione (the O,O-isomer) exhibits an experimentally determined melting point of 106 °C . Its structural isomer, O,S-diphenyl carbonothioate (CAS 13509-33-6, the rearrangement product), melts at 62 °C . This 44 °C differential provides a simple, quantitative identity check: any lot contaminated with the O,S-isomer (either from partial thermal rearrangement during synthesis or improper storage) will exhibit a depressed and broadened melting range. The two isomers are constitutional isomers with identical molecular formula (C₁₃H₁₀O₂S) and molecular weight (230.28 g·mol⁻¹), meaning that elemental analysis or mass spectrometry alone cannot distinguish them; melting point is the most accessible discriminatory assay.

Physical characterization Isomer identification Quality control

Physical Form and Handling Profile: Diphenoxymethanethione vs. Phenyl Chlorothionoformate

Diphenoxymethanethione is a crystalline solid at ambient temperature (mp 106 °C) , whereas the commonly used thioacylation reagent phenyl chlorothionoformate (CAS 1005-56-7) is a clear yellow low-melting solid/liquid (mp 51 °C) that is explicitly classified as moisture-sensitive and requires storage at 0–6 °C . The target compound's higher melting point and solid-state stability at room temperature simplify weighing, storage, and inventory management in a standard laboratory setting. Unlike phenyl chlorothionoformate, which carries hazard classification H314 (causes severe skin burns and eye damage) and packing group II corrosivity , diphenoxymethanethione does not bear a labile chloride leaving group, eliminating the need for rigorously anhydrous handling conditions during storage.

Reagent handling Physical form Storage stability

Hammett Substituent Sensitivity Constant (ρ = 1.06) Quantifies Predictable Reactivity Tuning Across the Diaryl Thionocarbonate Class

The sensitivity constant ρ = 1.06 for the Schönberg rearrangement of diaryl thionocarbonates was experimentally determined by Kaji et al. for the parent diphenoxymethanethione system [1]. This value quantifies the degree to which the rearrangement rate responds to aryl substituent electronic effects. A positive ρ value of this magnitude indicates that the reaction is significantly accelerated by electron-withdrawing groups and retarded by electron-donating groups. The rate constants in diphenyl ether at 200 °C for the broader O,S-diaryl dithiocarbonate series increase in the order: Y = OCH₃ < CH₃ < H < Cl < COCH₃ < CN < NO₂ [2]. The sensitivity constant allows quantitative prediction: substituting a p-OCH₃ group reduces the rate relative to the parent (Y = H, i.e., diphenoxymethanethione), while a p-NO₂ group increases it by a factor of approximately 22.5 [1]. This predictability is absent in the O,S-isomer, which does not undergo the rearrangement, and is fundamentally different from the bimolecular nucleophilic substitution kinetics that govern phenyl chlorothionoformate reactivity.

Substituent effects Linear free-energy relationship Reactivity prediction

C=S Bond Dissociation Energy Differentiates Thiocarbonyl Reactivity from Carbonyl Analogs

The experimental C=S double bond dissociation energy in thiocarbonyl compounds is 522.6 kJ·mol⁻¹, compared to 719.6 kJ·mol⁻¹ for the C=O double bond [1]. The weaker π-bond in the thiocarbonyl group translates into a lower-lying LUMO and enhanced electrophilicity at the thiocarbonyl carbon relative to the carbonyl carbon in analogous carbonates. This fundamental difference underpins why diphenoxymethanethione and other thiocarbonates undergo nucleophilic attack and thermal rearrangements under conditions where the corresponding carbonates (e.g., diphenyl carbonate) are inert. Within the thiocarbonate class, the O,O-diaryl substitution pattern uniquely positions the compound for the intramolecular Schönberg rearrangement—a pathway unavailable to O,O-dialkyl thiocarbonates, which lack the aromatic ring required for the [1,3]-sigmatropic shift, and to O,S-diaryl isomers, which are the rearrangement products rather than substrates [1].

Thiocarbonyl chemistry Bond dissociation energy Reactivity rationale

Validated Spectroscopic Reference Data Enable Definitive Identity Confirmation

Diphenoxymethanethione has authenticated ¹H NMR, FTIR, and GC-MS spectra curated in the Wiley Registry of Spectral Data (SpectraBase Compound ID: EKYjGxhDKcM) [1]. This provides an independent, third-party-validated spectroscopic fingerprint that can be directly compared against incoming material for lot acceptance or purity verification. In contrast, many substituted diaryl thionocarbonates—particularly those prepared as synthetic intermediates in individual research laboratories—lack publicly available, curated reference spectra, forcing users to rely solely on in-house characterization. The availability of validated spectra in a major commercial database reduces the burden of identity confirmation and is a practical procurement consideration when selecting among thiocarbonate reagents. Cross-referencing the FTIR C=S stretch region (~1180–1250 cm⁻¹ characteristic of thiocarbonyl compounds) [1] provides additional confirmation of the intact thione functionality.

Spectroscopic characterization Identity verification Quality assurance

Diphenoxymethanethione: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Controlled Thermal Precursor for Phenol-to-Thiophenol Conversion via Schönberg Rearrangement

Diphenoxymethanethione is the canonical substrate for the thermal Schönberg rearrangement, which converts phenols to thiophenols via a [1,3]-sigmatropic shift. Its well-characterized first-order rate constant (k = 1.04 × 10⁻⁶ s⁻¹ at 473.65 K in diphenyl ether) [1] provides a predictable thermal activation window: the compound is stable under standard laboratory storage (mp 106 °C) yet rearranges cleanly upon controlled heating. This makes it suitable as a stoichiometric reagent in synthetic sequences where a phenol-derived moiety must be converted to a thiophenol for subsequent functionalization (e.g., disulfide formation, metal coordination, or further S-alkylation). The 22.5-fold slower rearrangement relative to the p-nitrophenyl analog [1] means that the unsubstituted parent offers the widest operational temperature margin and is the preferred choice when the phenol substrate bears no activating electron-withdrawing groups.

Benchmark Reference Compound for Linear Free-Energy Relationship (LFER) Studies on the Schönberg Rearrangement

With an experimentally determined Hammett sensitivity constant of ρ = 1.06 [1], diphenoxymethanethione serves as the Y = H baseline reference point for all quantitative structure–activity relationship (QSAR) studies of the Schönberg rearrangement. Researchers investigating substituent effects on thiocarbonate thermal reactivity require the unsubstituted parent compound as the indispensable control to anchor the Hammett plot. Substituted analogs (p-OCH₃, p-Cl, p-NO₂, etc.) derive their relative rate interpretation solely by comparison to this baseline . The compound's commercial availability with validated spectroscopic identity [2] ensures reproducible LFER datasets across different laboratories.

Non-Hygroscopic Solid Thiocarbonyl Electrophile for Anhydrous Synthetic Transformations

For synthetic protocols requiring a thiocarbonyl electrophile that can be accurately weighed under ordinary bench conditions without special moisture exclusion, diphenoxymethanethione (crystalline solid, mp 106 °C) [1] offers a practical advantage over phenyl chlorothionoformate (mp 51 °C, moisture-sensitive, storage at 0–6 °C required) . The absence of a labile chloride leaving group eliminates the competing hydrolysis pathway that complicates the use of chlorothionoformate reagents in protic or adventitiously wet solvent systems. This is particularly relevant in multi-step nucleoside or carbohydrate thiocarbonylation sequences where the substrate itself may contain free hydroxyl groups that would compete with the intended nucleophile in the presence of an acid chloride reagent.

Quality Control Reference Standard for Distinguishing O,O- from O,S-Thiocarbonate Isomers

Because the O,O-diphenyl thiocarbonate (target, mp 106 °C) [1] and O,S-diphenyl carbonothioate (isomer, mp 62 °C) share identical molecular formula, molecular weight, and elemental composition, they cannot be distinguished by mass spectrometry or combustion analysis alone. Diphenoxymethanethione of confirmed identity and high chromatographic purity serves as an authentic reference standard for developing HPLC, GC, or DSC methods capable of resolving the two isomers. This is of direct relevance to analytical laboratories supporting process chemistry groups that employ the Schönberg rearrangement, where quantifying residual starting material (O,O-isomer) in the product stream (O,S-isomer) is essential for yield determination and purity assessment.

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